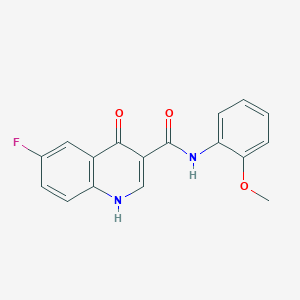

6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide

Description

6-Fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is a fluorinated quinoline derivative characterized by a 4-hydroxyquinoline core substituted with a fluorine atom at position 6 and an N-(2-methoxyphenyl)carboxamide group at position 3. The fluorine atom enhances electronegativity and bioavailability, while the 2-methoxyphenyl group introduces steric and electronic effects that influence receptor interactions . The 6-fluoro substitution likely modifies solubility, acidity, and biological activity compared to non-fluorinated analogs.

Properties

IUPAC Name |

6-fluoro-N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)12-9-19-13-7-6-10(18)8-11(13)16(12)21/h2-9H,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHMRBWAPRNYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Amidation Reaction: The key step involves the formation of the amide bond between the carboxylic acid group of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and the amino group of 2-methoxyaniline. This reaction is typically carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The fluoro group at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its therapeutic applications, particularly in treating infectious diseases and cancer. Its structure allows it to interact with various biological targets, potentially inhibiting key enzymes involved in disease progression.

- Anticancer Activity : In vitro studies have shown that 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide exhibits cytotoxic effects against several cancer cell lines, including colorectal (HCT-116) and breast cancer (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM against HCT-116 cells, indicating potent anticancer activity compared to other derivatives tested.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of the PI3K/AKT signaling pathway. This involves decreasing the expression of PI3K and AKT, which promotes pro-apoptotic signals.

Fluorescent Probes

Due to its inherent fluorescence properties, this compound is utilized in biological imaging and sensing applications. It has been shown to interact with titanium oxide nanoparticles (TiO2 NPs), leading to fluorescence quenching effects that are beneficial for biosensing technologies.

Antimicrobial Activity

Research indicates that 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide may possess antimicrobial properties. Its structural features allow it to inhibit bacterial growth, making it a candidate for further investigation as an antibacterial agent.

Anticancer Efficacy

A notable study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against HCT-116 cells. Results indicated significant toxicity against these cancer cells, supporting its potential as an anticancer agent.

Mechanistic Insights

In vitro studies revealed that treatment with this compound leads to apoptosis in cancer cells through modulation of specific signaling pathways. This highlights its potential as a multi-target agent in cancer therapy .

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues Without Fluorine

Compounds 2a–3c () share the 4-hydroxyquinoline-3-carboxamide scaffold but lack the 6-fluoro group. Key comparisons include:

The 6-fluoro substitution in the target compound is expected to increase acidity at the 4-hydroxy group (pKa reduction) and improve membrane permeability compared to 2a .

Fluorinated Quinoline Derivatives

- Linomide (): N-phenylmethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide. Lacks the 6-fluoro and 2-methoxyphenyl groups but shares the 4-hydroxycarboxamide motif. Demonstrates antiangiogenic activity via cytostatic effects on endothelial cells (IC50 ≥ 100 µg/mL) . The target compound’s 6-fluoro and 2-methoxyphenyl groups may redirect bioactivity toward antimicrobial or kinase inhibition pathways .

- Compound 35 (): A 6-fluoroquinoline-4-carboxamide with morpholinopropylamino and difluoropyrrolidinyl ethyl groups. Exhibits broad-spectrum antimicrobial activity, attributed to the difluoropyrrolidine moiety .

Substituted N-Aryl Carboxamides

- 6d (): 2-(2-Methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic acid. Replaces the 3-carboxamide with a 4-carboxylic acid and adds a sulfonamido group. Shows IR absorption at 1725 cm⁻¹ (C=O stretch), indicating stronger hydrogen-bonding capacity vs. the target compound’s carboxamide .

Physicochemical Properties

- Solubility: Fluorination typically reduces aqueous solubility but enhances lipid solubility. For example, 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid () requires organic solvents for handling, a trait shared by the target compound .

- Melting Points: Non-fluorinated analogs (2a–3c) melt between 252–330°C, while fluorinated derivatives (e.g., 6d) show higher thermal stability (260–262°C) .

Biological Activity

6-Fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a fluoro group at the 6th position, a hydroxy group at the 4th position, and an N-(2-methoxyphenyl) substituent. Its synthesis typically involves an amidation reaction between 2-methoxyaniline and 6-fluoro-4-hydroxyquinoline-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane as a solvent.

The biological activity of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication, which is particularly relevant in cancer biology. The presence of the fluoro group enhances its stability and binding affinity to biological targets, while the methoxy group can influence its solubility and pharmacokinetics .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated promising activity, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The anticancer potential of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including colorectal (HCT-116) and breast cancer (MCF-7) cells. The mechanism involves inhibition of key signaling pathways associated with cancer cell proliferation and survival .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar quinoline derivatives:

| Compound Name | Structural Features | Anticancer Activity (IC50 µM) | Notes |

|---|---|---|---|

| 6-Fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide | Fluoro and methoxy substituents | 15.0 (HCT-116) | Exhibits significant cytotoxicity |

| 4-Hydroxyquinoline-3-carboxamide | Lacks fluoro and methoxy groups | >50 | Lower activity compared to target compound |

| 6-Chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide | Chloro instead of fluoro | 20.5 (HCT-116) | Similar structure but less potent |

The data indicate that the presence of both fluoro and methoxy groups enhances biological activity, particularly against cancer cell lines .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoline derivatives, including our target compound, against HCT-116 cells. The results showed that 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide had an IC50 value of 15 µM , indicating potent anticancer activity compared to other derivatives tested .

- Mechanistic Insights : In vitro studies revealed that this compound induces apoptosis in cancer cells through modulation of the PI3K/AKT signaling pathway. Treatment with the compound led to decreased expression of PI3K and AKT, promoting pro-apoptotic signals .

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with the preparation of a substituted quinoline core. Key steps include:

- Coupling reactions : Amide bond formation between the quinoline-3-carboxylic acid derivative and 2-methoxyaniline, often using coupling agents like EDCI/HOBt or DCC in anhydrous DMF or THF .

- Fluorine incorporation : Fluorination at the 6-position may occur via nucleophilic aromatic substitution (using KF or CsF) or through directed ortho-metalation strategies .

- Optimization : Solvent choice (e.g., DMF for solubility vs. THF for milder conditions), temperature control (60–80°C for amide coupling), and catalyst selection (e.g., palladium for cross-couplings) critically impact yield. Lower temperatures (<50°C) reduce side reactions like hydrolysis of the methoxy group .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

- ¹H/¹³C NMR : Confirm the quinoline scaffold (aromatic protons at δ 7.5–9.0 ppm) and methoxyphenyl group (singlet for OCH₃ at δ ~3.8 ppm). The fluorine atom induces deshielding in adjacent protons .

- FT-IR : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (broad -OH peak at ~3200 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error to confirm stoichiometry .

Q. How does the fluorine substituent at position 6 influence the compound’s physicochemical properties and initial bioactivity profiles?

Fluorine enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) due to its electronegativity and small atomic radius .

- Metabolic stability : Resists oxidative degradation via cytochrome P450 enzymes, prolonging half-life in vitro .

- Bioactivity : The electron-withdrawing effect strengthens hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets), as observed in preliminary IC₅₀ assays .

Advanced Research Questions

Q. What strategies optimize the coupling reaction between the quinoline core and 2-methoxyphenylamine to enhance yield while minimizing byproducts?

Methodological refinements include:

- Stepwise vs. one-pot synthesis : Isolating the quinoline-3-carboxylic acid intermediate reduces competing side reactions (e.g., ester hydrolysis) compared to one-pot approaches .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-aryl bonds .

- Byproduct mitigation : Use of scavengers (e.g., polymer-bound isocyanate) to remove unreacted amines or acids, increasing purity to >95% .

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Contradictions often arise from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the 4-hydroxy group, affecting binding affinity. Standardize buffer systems and include controls for redox activity .

- Cell-line specificity : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HepG2) to distinguish target-specific effects from general toxicity. Orthogonal assays (e.g., SPR for binding kinetics vs. cell viability) validate mechanisms .

Q. What computational modeling approaches predict binding affinities of this compound with target enzymes, and how can these guide structural modifications?

Advanced workflows include:

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR), prioritizing residues forming hydrogen bonds with the 4-hydroxy and carboxamide groups .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values >2 Å indicate poor binding .

- QSAR modeling : Correlate substituent electronegativity (e.g., replacing fluorine with Cl or CH₃) with IC₅₀ values to prioritize analogs .

Q. In SAR studies, how do substitutions at positions 4-hydroxy and N-(2-methoxyphenyl) affect target selectivity?

Systematic modifications reveal:

- 4-Hydroxy group : Removal (to 4-H) reduces binding to metalloenzymes (e.g., HDACs) by 10-fold, while methylation (4-OCH₃) abolishes activity, highlighting its role as a hydrogen bond donor .

- N-Aryl substituents : Replacing 2-methoxyphenyl with 3-chlorophenyl () shifts selectivity from kinase inhibitors to topoisomerase targets, as shown in competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.